molecular formula C11H16N2O3S2 B12798021 S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate CAS No. 4153-67-7

S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate

Katalognummer: B12798021
CAS-Nummer: 4153-67-7
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: SXNMJYSGSPCIKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate typically involves the reaction of 3-phenylpropylamine with ethyl isothiocyanate, followed by the addition of hydrogen sulfide. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides, while reduction can yield thiols .

Wissenschaftliche Forschungsanwendungen

S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. The specific molecular targets and pathways involved may vary depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate include:

Uniqueness

What sets this compound apart from similar compounds is its unique thiosulfate group, which imparts distinct reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

4153-67-7

Molekularformel

C11H16N2O3S2

Molekulargewicht

288.4 g/mol

IUPAC-Name

3-[(1-amino-2-sulfosulfanylethylidene)amino]propylbenzene

InChI

InChI=1S/C11H16N2O3S2/c12-11(9-17-18(14,15)16)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,12,13)(H,14,15,16)

InChI-Schlüssel

SXNMJYSGSPCIKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCN=C(CSS(=O)(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.